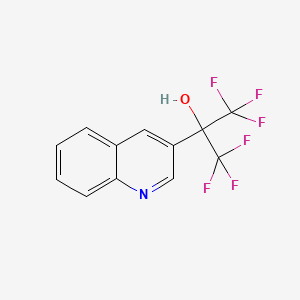
1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol: is a fluorinated organic compound that features a quinoline moiety attached to a hexafluoroisopropanol group. This compound is of interest due to its unique chemical properties, which include high polarity and ionizing power. These properties make it useful in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure environment to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding amine.
Substitution: The fluorinated alcohol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include quinoline-based ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol is used as a solvent and reagent in organic synthesis. Its high polarity and ionizing power facilitate various reactions, including Friedel-Crafts alkylation and cycloaddition reactions.
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceutical agents. Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The quinoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The hexafluoroisopropanol group enhances the compound’s solubility and stability, allowing it to effectively participate in chemical and biological processes.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar high polarity and ionizing power, used in organic synthesis and materials science.
Quinoline: The parent compound of the quinoline moiety, known for its wide range of biological activities and applications in medicinal chemistry.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol is unique due to the combination of the hexafluoroisopropanol group and the quinoline moiety. This combination imparts both high polarity and specific biological activity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7F6NO |
|---|---|
Molecular Weight |
295.18 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-quinolin-3-ylpropan-2-ol |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)10(20,12(16,17)18)8-5-7-3-1-2-4-9(7)19-6-8/h1-6,20H |
InChI Key |
BICPZEHZMCFKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















